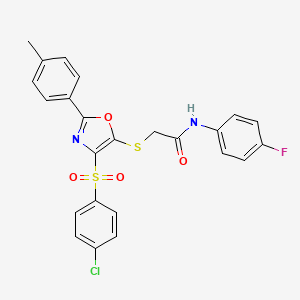

![molecular formula C16H21N5O2S B2800223 1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine CAS No. 1312001-32-3](/img/structure/B2800223.png)

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

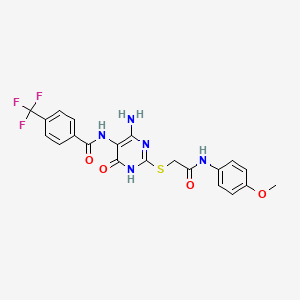

The compound you mentioned contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members . The 1,2,4-triazole ring, containing two carbon and three nitrogen atoms, is known to show versatile biological activities due to its ability to bind in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be determined using IR spectroscopy .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated the antimicrobial and anticancer activities of piperazine derivatives, showcasing their potential as therapeutic agents:

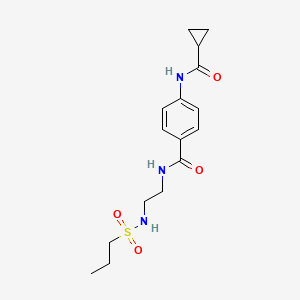

Antimicrobial Activity : Novel piperazine derivatives have been designed and synthesized with significant antimicrobial activity. These compounds exhibit potent action against a range of bacterial and fungal strains, highlighting their potential as new antimicrobial agents. The structure-activity relationship studies emphasize the importance of the piperazine moiety in enhancing antimicrobial efficacy (Rahul V. Patel et al., 2012; Serap Başoğlu et al., 2013).

Anticancer Activity : Research has also delved into the anticancer properties of piperazine derivatives. Certain compounds were found to be effective against breast cancer cell lines, suggesting their potential role in cancer therapy. This includes the synthesis of 1,2,4-triazine derivatives bearing the piperazine amide moiety, which showed promising antiproliferative effects, comparing favorably with known anticancer drugs like cisplatin (L. Yurttaş et al., 2014).

Receptor Antagonism and Selective Binding

The exploration of piperazine derivatives in receptor antagonism reveals their potential in targeting specific receptors, which could be beneficial in treating various diseases:

Adenosine Receptor Antagonism : Piperazine derivatives have shown high affinity and selectivity towards the adenosine A2B receptor, suggesting their utility in developing receptor-specific antagonists. This includes the discovery of compounds with subnanomolar affinity, highlighting the role of the piperazine moiety in achieving high receptor selectivity and potency (T. Borrmann et al., 2009).

Melanocortin Receptor Agonists : A series of piperazine analogues of melanocortin receptor agonists were synthesized, showing selectivity towards the MC4R, with some compounds demonstrating submicromolar affinities. This research provides insights into designing receptor-specific ligands, which could lead to new treatments for conditions like obesity and erectile dysfunction (F. Mutulis et al., 2004).

Wirkmechanismus

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its biological target. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of their target enzymes .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer agents . This could involve the design and synthesis of new 1,2,4-triazole derivatives, as well as further studies on their biological activities and mechanisms of action .

Eigenschaften

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c22-24(23,13-6-16-4-2-1-3-5-16)21-11-8-19(9-12-21)7-10-20-15-17-14-18-20/h1-6,13-15H,7-12H2/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUUNGGGKQWNJ-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)

![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)